![molecular formula C9H8N2O B567885 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde CAS No. 1315359-91-1](/img/structure/B567885.png)

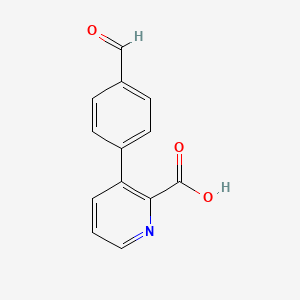

3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

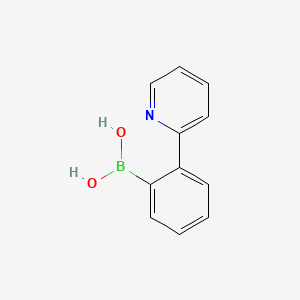

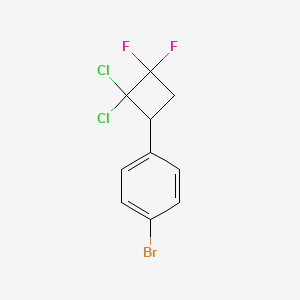

“5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O . It’s used in early discovery research as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p -TSA catalyzed dehydration .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O/c1-7-3-2-4-9-10-5-8 (6-12)11 (7)9/h2-6H,1H3 . The molecular weight is 160.18 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 160.17 g/mol . The exact physical and chemical properties specific to “5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde” are not available in the sources I found.

Applications De Recherche Scientifique

Coordination Chemistry and Complex Formation

In the field of coordination chemistry, compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) have been extensively reviewed for their ability to form complex compounds with a variety of metal ions. These compounds are noted for their diverse properties, including spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity. Such studies underscore the potential for developing new materials with specific magnetic, optical, or biological functions (Boča, Jameson, & Linert, 2011).

Food Chemistry and Toxicology

Research in food chemistry has explored the formation and fate of certain heterocyclic amines, such as PhIP, which are produced during cooking and have potential implications for health. Studies indicate the role of both lipids and carbohydrates in the formation and mitigation of these compounds, suggesting a complex interplay of ingredients that could influence the formation of potentially harmful substances in cooked foods (Zamora & Hidalgo, 2015).

Organic Synthesis and Medicinal Applications

Heterocyclic N-oxide derivatives, including those synthesized from imidazole and pyridine frameworks, have shown a wide range of functionalities in organic synthesis, catalysis, and drug development. These compounds have been highlighted for their potential in forming metal complexes, designing catalysts, and their application in medicine, with some showing potent anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Optical Sensors and Luminescent Materials

Pyrimidine derivatives have been identified as suitable for use as optical sensors, showcasing a wide range of biological and medicinal applications. Their ability to form both coordination and hydrogen bonds makes them valuable in the development of sensing probes, highlighting the intersection between chemical synthesis and practical applications in sensing and diagnostics (Jindal & Kaur, 2021).

Safety And Hazards

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is ongoing, with a focus on improving the ecological impact of the classical schemes .

Propriétés

IUPAC Name |

3-methylimidazo[1,2-a]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-5-10-9-4-2-3-8(6-12)11(7)9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLHXTNWZCCESQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C(=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)